Potassium palmitate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

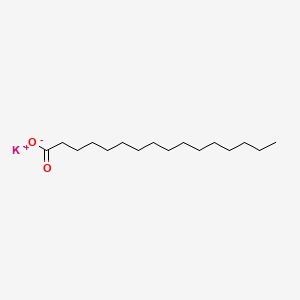

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOCIYICOGDBSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042321 | |

| Record name | Potassium palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Hexadecanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2624-31-9 | |

| Record name | Hexadecanoic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTC40CLC68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Potassium Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium palmitate (C₁₆H₃₁KO₂), the potassium salt of palmitic acid, is a versatile long-chain fatty acid salt with significant applications across the pharmaceutical, cosmetic, and food industries.[1] Its amphiphilic nature, consisting of a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate head, imparts valuable surfactant and emulsifying properties.[2] A thorough understanding of its physical and chemical characteristics is paramount for formulation development, stability testing, and predicting its behavior in various systems. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and logical workflow visualizations.

Physical Properties of this compound

This compound is typically a white to off-white, waxy solid or powder with a faint fatty odor.[2][3] Its physical state and solubility are key determinants of its functionality in diverse formulations.

Table 1: Summary of Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₃₁KO₂ | [4] |

| Molecular Weight | 294.51 g/mol | [4] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | 285 °C (decomposes) | |

| Boiling Point | 340.6 °C at 760 mmHg | [5] |

| Density | Approximately 1.0 g/cm³ | [3] |

| Solubility in Water | Soluble, forms a clear solution | [2] |

| Solubility in Organic Solvents | Soluble in hot alcohol and ether | [3] |

Chemical Properties of this compound

The chemical behavior of this compound is largely dictated by its carboxylate group and long alkyl chain. It is a stable compound under recommended storage conditions.[6]

Table 2: Summary of Chemical Properties and Hazards of this compound

| Property | Description | References |

| Stability | Stable under normal conditions. | [6] |

| Reactivity | Incompatible with strong oxidizing agents. | [6] |

| Hazardous Decomposition | When heated to decomposition, it may emit toxic fumes of potassium oxides. | [6] |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of this compound.

Melting Point Determination using a Digital Melting Point Apparatus (e.g., DigiMelt)

This method provides a precise determination of the melting range of a solid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., DigiMelt)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound in a clean, dry mortar and gently grind it into a fine powder.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample until a small amount of solid is forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. Repeat until the packed sample height is approximately 2-3 mm.[7]

-

Apparatus Setup: Turn on the digital melting point apparatus and allow it to stabilize.

-

Preliminary Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20 °C/min). This will provide a rough estimate of the melting range.[8]

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Place the loaded capillary tube into the sample holder of the apparatus.

-

Set the starting temperature to about 15-20 °C below the expected melting point and a slow heating rate of 1-2 °C/min.[9]

-

Observe the sample through the viewing lens.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[7]

-

Post-Analysis: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated waste container.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is a fundamental property of surfactants, indicating the concentration at which micelles begin to form. This can be determined by measuring the surface tension of solutions with varying surfactant concentrations.

Materials:

-

This compound

-

Deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

A series of volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a volumetric flask with deionized water to prepare a concentrated stock solution.

-

Preparation of Dilutions: Prepare a series of solutions with decreasing concentrations of this compound by serial dilution of the stock solution in volumetric flasks.

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated, to minimize cross-contamination.

-

Ensure the temperature of the solutions is constant throughout the experiment.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph will show two distinct linear regions. The surface tension will decrease linearly with increasing log C and then plateau.

-

The intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).[10]

-

Visualizations of Key Processes

Synthesis of this compound (Saponification)

The industrial synthesis of this compound is typically achieved through the saponification of palmitic acid with potassium hydroxide.

Caption: Saponification of palmitic acid to form this compound.

Mechanism of Micelle Formation

In aqueous solutions, above the Critical Micelle Concentration (CMC), this compound molecules self-assemble into spherical structures known as micelles.

Caption: Self-assembly of this compound into a micelle above the CMC.

Fatty Acid Synthesis Pathway Leading to Palmitate

Palmitate, the precursor to this compound, is synthesized in the cytoplasm from acetyl-CoA through a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex.

Caption: Simplified workflow of palmitate biosynthesis via the Fatty Acid Synthase complex.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 2624-31-9: this compound | CymitQuimica [cymitquimica.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. This compound | C16H31KO2 | CID 23676743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:2624-31-9 | Chemsrc [chemsrc.com]

- 6. isotope.com [isotope.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. employees.oneonta.edu [employees.oneonta.edu]

- 10. journals.stmjournals.com [journals.stmjournals.com]

The Double-Edged Sword: Unraveling the Mechanism of Action of Potassium Palmitate in Lipid Metabolism

A Technical Guide for Researchers and Drug Development Professionals

The saturated fatty acid palmitate, often studied in its potassium salt form for enhanced solubility in vitro, plays a central and complex role in cellular lipid metabolism. While an essential component of biological membranes and a key energy source, elevated levels of palmitate are cytotoxic and implicated in the pathogenesis of metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease. This technical guide provides an in-depth exploration of the molecular mechanisms by which potassium palmitate influences lipid metabolism, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core signaling pathways affected by palmitate, present quantitative data from key studies, and provide detailed experimental protocols for investigating its effects.

Core Mechanisms of Action

This compound exerts its effects on lipid metabolism through a multi-pronged mechanism, impacting key cellular processes including insulin signaling, nutrient sensing, and the stress response of the endoplasmic reticulum.

Induction of Insulin Resistance

A primary consequence of elevated palmitate levels is the induction of insulin resistance in key metabolic tissues such as skeletal muscle, liver, and adipose tissue. Palmitate disrupts the insulin signaling cascade at multiple points. In skeletal muscle cells, palmitate treatment has been shown to suppress insulin-stimulated glucose uptake.[1] This is often associated with a decrease in the phosphorylation of key signaling intermediates like Akt.[1] Similarly, in hepatocytes, palmitate can inhibit insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-2 (IRS-2) and subsequent serine phosphorylation of Akt and GSK-3α, leading to an insulin-resistant state.[2]

Modulation of AMP-Activated Protein Kinase (AMPK) Signaling

The role of palmitate in modulating AMPK, a central regulator of cellular energy homeostasis, is complex and appears to be cell-type and context-dependent. Some studies report that palmitate activates AMPK. For instance, in podocytes, palmitate was found to increase the phosphorylation of AMPK.[3] Similarly, acute exposure to palmitate has been shown to activate AMPK in beta-cells.[4] However, other studies in skeletal muscle cells have demonstrated that palmitate can inhibit AMPK phosphorylation.[5] This inhibition of AMPK by palmitate may contribute to the activation of the mTOR/p70S6K pathway, further implicating it in the regulation of cell growth and metabolism.[5] The activation of protein phosphatase 2A (PP2A) by palmitate has been proposed as a mechanism for AMPK inhibition.[6]

Activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

Palmitate can influence the expression and activity of SREBP-1c, a master transcriptional regulator of lipogenesis. In pancreatic islets, palmitate has been shown to activate both the mRNA and nuclear protein levels of SREBP-1c.[7] This activation leads to an increase in the expression of SREBP-1c target genes involved in fatty acid synthesis.[7] The induction of SREBP-1c by palmitate can contribute to the accumulation of lipids and the development of lipotoxicity.[7][8]

Induction of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a critical organelle for protein and lipid synthesis. An accumulation of saturated fatty acids like palmitate can disrupt ER homeostasis, leading to a condition known as ER stress. Palmitate-induced ER stress is characterized by the activation of the unfolded protein response (UPR), a collection of signaling pathways designed to restore ER function. Key markers of ER stress, such as BiP, ATF4, and CHOP, are often upregulated in response to palmitate treatment.[9] This ER stress can, in turn, contribute to cellular dysfunction, apoptosis, and inflammation.[9][10] In pancreatic beta-cells, for example, palmitate-induced ER stress is a key mechanism leading to apoptosis.[11]

Generation of Reactive Oxygen Species (ROS)

Palmitate can induce the production of reactive oxygen species (ROS), leading to oxidative stress. In hepatocytes, palmitate has been shown to increase intracellular ROS production, which can activate stress-sensitive signaling pathways like the c-Jun N-terminal kinase (JNK) pathway, further contributing to insulin resistance.[2][12] The source of this ROS production is often linked to mitochondrial dysfunction.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on key metabolic parameters.

| Cell Type | Parameter Measured | Palmitate Concentration & Duration | Effect Observed | Reference |

| HepG2 (Hepatocytes) | Lipid Accumulation (Oil Red O) | 0.1-0.4 mM for 24h | Dose-dependent increase | [11] |

| Lipolysis (Glycerol release) | 0.1-0.4 mM for 24h | Dose-dependent decrease | [11] | |

| Glycogen Content | 0.25 mM for 24h | Significantly impaired | [12] | |

| Gluconeogenesis | 0.25 mM for 24h | Enhanced | [12] | |

| C2C12 (Myotubes) | Insulin-stimulated Glucose Uptake | 0.25, 0.5, 0.75 mM for at least 16h | Consistently decreased | [1] |

| pAkt expression | 0.25, 0.5, 0.75 mM for at least 16h | Consistently decreased | [1] | |

| L6 (Myotubes) | Fatty Acid Oxidation | 200-800 µM for 8h | Reduced by ~26.5% to ~50% | [13] |

| Intracellular Lipid Accumulation | 400-800 µM for 8h | Increased by ~2.3- to 4-fold | [13] | |

| Pancreatic Islets | SREBP-1c mRNA | Palmitate treatment | Highly induced | [7] |

| H4IIEC3 (Hepatocytes) | Insulin-stimulated IRS-2 tyrosine phosphorylation | 0.25 mM | Inhibited by 40% | [2] |

| Insulin-stimulated Akt serine phosphorylation | 0.25 mM | Inhibited by 80% | [2] | |

| Intracellular ROS | 0.25 mM for 8h | Elevated by 58% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on lipid metabolism.

Preparation of Palmitate-BSA Conjugate

Since palmitate is insoluble in aqueous culture media, it needs to be complexed with fatty acid-free bovine serum albumin (BSA).

Materials:

-

This compound powder

-

0.1 M NaOH

-

Fatty acid-free BSA

-

Sterile PBS

-

Sterile water

-

50°C water bath

-

Sterile filter (0.22 µm)

Protocol:

-

Prepare a 100 mM stock solution of this compound by dissolving the powder in 0.1 M NaOH with gentle heating at 50°C.

-

Prepare a 10% (w/v) BSA solution in sterile PBS.

-

Warm both the palmitate stock solution and the BSA solution to 50°C in a water bath.

-

While stirring the BSA solution, slowly add the palmitate stock solution dropwise to achieve the desired final concentration (e.g., a 5 mM palmitate solution with 5% BSA).

-

Continue stirring the solution at 50°C for at least 1 hour to ensure complete complexing.

-

Cool the solution to room temperature and filter-sterilize it using a 0.22 µm filter.

-

The final concentration of the palmitate-BSA conjugate should be verified. As a control, a BSA solution without palmitate should be prepared using the same procedure.

Induction of Insulin Resistance in Cell Culture

Example using HepG2 cells:

-

Seed HepG2 cells in appropriate culture plates and grow them to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-16 hours.

-

Treat the cells with the desired concentration of palmitate-BSA conjugate (e.g., 0.25 mM) for 16-24 hours. A BSA-only control should be run in parallel.[12]

-

Following palmitate treatment, stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

-

Lyse the cells and perform downstream analysis such as Western blotting for p-Akt.

Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)

Protocol:

-

Culture and treat cells with this compound as described above in multi-well plates.

-

Wash the cells twice with PBS.

-

Fix the cells with 10% formalin in PBS for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Allow the cells to dry completely.

-

Add Oil Red O working solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the staining solution and wash the cells repeatedly with water until the wash water is clear.

-

The stained lipid droplets can be visualized under a microscope.

-

For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.

-

Measure the absorbance of the eluted stain at a wavelength of 490-520 nm.[11]

Measurement of Reactive Oxygen Species (ROS) Production

Using 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA):

-

Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

-

After treatment, wash the cells with warm PBS.

-

Load the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[2]

Western Blot Analysis of Protein Phosphorylation

Example for p-Akt:

-

After cell treatment and insulin stimulation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total Akt to normalize the phosphorylation signal.

RT-qPCR Analysis of Gene Expression

Example for SREBP-1c:

-

Extract total RNA from palmitate-treated and control cells using a suitable RNA isolation kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for SREBP-1c and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Palmitate-induced insulin resistance pathway.

Caption: Dual role of palmitate in AMPK signaling.

Caption: Palmitate-induced ER stress and ROS production.

Caption: General experimental workflow for studying palmitate effects.

Conclusion

This compound is a powerful tool for modeling the cellular effects of saturated fatty acid overload in vitro. Its mechanism of action is intricate, involving the disruption of fundamental cellular processes like insulin signaling, energy sensing, and organelle function. A thorough understanding of these mechanisms is critical for developing therapeutic strategies to combat metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret their own studies on the multifaceted role of palmitate in lipid metabolism. The provided visualizations of signaling pathways and workflows offer a clear conceptual framework for these complex interactions. As research in this field continues to evolve, a detailed and mechanistic understanding of how cells respond to lipid challenges will be paramount in the fight against metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitate-induced Activation of Mitochondrial Metabolism Promotes Oxidative Stress and Apoptosis in H4IIEC3 Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.5. High Glucose and Fatty Acids-Induced Insulin Resistance In Vitro [bio-protocol.org]

- 5. Palmitate Induces Insulin Resistance in H4IIEC3 Hepatocytes through Reactive Oxygen Species Produced by Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palmitate induces fat accumulation by activating C/EBPβ-mediated G0S2 expression in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Initiation and execution of lipotoxic ER stress in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effects of Palmitate on Hepatic Insulin Resistance Are Mediated by NADPH Oxidase 3-derived Reactive Oxygen Species through JNK and p38MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palmitate induces autophagy in pancreatic β-cells via endoplasmic reticulum stress and its downstream JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. snu.elsevierpure.com [snu.elsevierpure.com]

A Technical Guide to Potassium Palmitate's Role in Inducing Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saturated fatty acids, particularly palmitate, are increasingly recognized for their role in cellular dysfunction, a phenomenon termed "lipotoxicity." A central mechanism underlying this toxicity is the induction of stress within the endoplasmic reticulum (ER), the primary site for protein and lipid synthesis. This technical guide provides an in-depth examination of how potassium palmitate, a soluble form of palmitic acid used in in-vitro research, triggers ER stress and activates the subsequent Unfolded Protein Response (UPR). We will detail the core signaling pathways, present quantitative data on key stress markers, provide standardized experimental protocols, and illustrate these processes with clear, structured diagrams. This document serves as a comprehensive resource for professionals investigating the cellular impacts of fatty acids and developing therapeutic strategies for metabolic diseases.

Core Mechanisms of Palmitate-Induced ER Stress

Palmitate, a common long-chain saturated fatty acid, disrupts ER homeostasis, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1][2] This disruption can be attributed to several factors, including alterations in ER membrane fluidity and an overload of the organelle's protein-folding capacity.[1] In response, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER function by reducing protein translation, increasing the production of chaperone proteins, and enhancing protein degradation.[3] However, under prolonged or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic response.

The UPR is initiated by three ER-resident transmembrane sensor proteins: PERK, IRE1α, and ATF6.[4] Palmitate has been shown to activate all three branches of the UPR in various cell types, including adipocytes, hepatocytes, myotubes, and pancreatic β-cells.[5][6][7][8]

-

The PERK Pathway: Upon ER stress, PKR-like ER kinase (PERK) dimerizes and autophosphorylates.[2] Activated PERK then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[5][6] This action globally attenuates protein synthesis to reduce the load on the ER but selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[3][4] ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, autophagy, and, critically, the pro-apoptotic factor C/EBP homologous protein (CHOP).[4][5][9] In some contexts, the double-stranded RNA-activated protein kinase (PKR) can also contribute to eIF2α phosphorylation in a PERK-independent manner.[3]

-

The IRE1α Pathway: Inositol-requiring enzyme 1α (IRE1α) is another key sensor that, when activated by ER stress, exhibits both kinase and endoribonuclease (RNase) activity.[5] Its most well-known function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[6] This splicing event removes a 26-nucleotide intron, resulting in a frameshift that produces a potent transcriptional activator, spliced XBP1 (sXBP1).[7] sXBP1 enters the nucleus to drive the expression of genes encoding ER chaperones and components of the ER-associated degradation (ERAD) machinery.[6] Palmitate treatment has been shown to increase IRE1α phosphorylation and subsequent XBP1 splicing.[10] IRE1α can also activate other signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[5][9]

-

The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is the third UPR sensor.[4] Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal cytosolic domain. This active fragment then moves to the nucleus to activate the transcription of UPR target genes, including ER chaperones like BiP/GRP78.[4]

The integrated activation of these pathways orchestrates the cellular response to palmitate-induced ER stress, ultimately determining the cell's fate.

Caption: Palmitate-induced ER stress signaling pathways.

Quantitative Assessment of ER Stress Markers

The induction of ER stress by palmitate can be quantified by measuring changes in the expression and post-translational modification of key UPR-associated proteins and genes. The following table summarizes data from various studies, demonstrating the consistent upregulation of ER stress markers across different cell types and experimental conditions.

| Cell Type | Palmitate Treatment | Marker | Fold Change vs. Control | Reference |

| AC16 Human Cardiomyocytes | 0.25 mM for 18 h | sXBP1 mRNA | ~2.0-fold | [10] |

| ATF3 mRNA | ~2.0-fold | [10] | ||

| BiP/GRP78 mRNA | ~4.5-fold | [10] | ||

| CHOP mRNA | ~4.5-fold | [10] | ||

| p-IRE1α Protein | ~2.0-fold | [10] | ||

| 3T3-L1 Adipocytes | 0.5-1.0 mM for 12 h | BiP Protein | Increased | [5] |

| CHOP Protein | Increased | [5] | ||

| p-eIF2α Protein | Increased | [5] | ||

| p-JNK Protein | Increased | [5] | ||

| C2C12 Myotubes | 500 µM for 24 h | CHOP mRNA | Increased | [7] |

| XBP1s mRNA | Increased | [7] | ||

| ATF4 mRNA | Increased | [7] | ||

| CHOP Protein | Increased | [7] | ||

| XBP1s Protein | Increased | [7] | ||

| p-PERK Protein | Increased | [2][7] | ||

| p-eIF2α Protein | Increased | [7] | ||

| INS-1 Pancreatic β-cells | 1.0 mM for 6 h | CHOP Protein | Significantly elevated | [8][11] |

| XBP-1 Protein | Elevated | [11][12] | ||

| p-eIF2α Protein | Increased | [11] | ||

| ATF4 Protein | Increased | [11] | ||

| HepG2 Hepatocytes | Not specified | p-PKR Protein | Increased at 3, 6, 24 h | [3] |

Note: "Increased" indicates a statistically significant rise reported graphically or textually without a specific fold-change value.

Detailed Experimental Protocols

Reproducible and reliable results in studying palmitate-induced ER stress depend on standardized protocols. Below are methodologies for key experiments cited in the literature.

Preparation of Palmitate-BSA Conjugate

The poor solubility of palmitate in aqueous culture media necessitates its conjugation to a carrier protein, typically bovine serum albumin (BSA).

-

Prepare Palmitate Stock: Prepare a 100 mM this compound stock solution by dissolving palmitic acid in 0.1 M NaOH at 70°C with vigorous shaking until the solution is clear.[12]

-

Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile, serum-free cell culture medium or PBS. Warm to 37°C.

-

Conjugation: While vortexing the BSA solution, slowly add the heated palmitate stock solution dropwise to achieve the desired final molar ratio (typically 5:1 to 8:1, palmitate:BSA).

-

Incubation: Incubate the mixture at 37°C for at least 1 hour to allow for complete conjugation.

-

Sterilization & Storage: Sterilize the final conjugate by passing it through a 0.22 µm filter. Store at -20°C for long-term use. A BSA-only solution should be prepared in parallel to serve as the vehicle control in all experiments.

Cell Culture and Treatment Workflow

-

Cell Seeding: Plate cells (e.g., C2C12, HepG2, 3T3-L1) at an appropriate density to reach 80-90% confluency at the time of treatment.[7]

-

Differentiation (if applicable): For cell types like C2C12 myotubes or 3T3-L1 adipocytes, induce differentiation according to established protocols.[5][7]

-

Starvation: Before treatment, cells are often serum-starved for a period (e.g., 2-4 hours) in serum-free medium to synchronize them and reduce background signaling.

-

Treatment: Replace the starvation medium with treatment medium containing the desired concentration of palmitate-BSA conjugate (e.g., 0.25-1.0 mM) or the BSA vehicle control.

-

Incubation: Incubate cells for the desired time course (e.g., 3, 6, 12, or 24 hours).[3]

-

Harvesting: After incubation, wash cells with ice-cold PBS and harvest them for downstream analysis (e.g., protein lysis for Western blot, RNA extraction for qPCR).

Caption: A typical experimental workflow for studying palmitate's effects.

Western Blotting for ER Stress Markers

-

Cell Lysis: Lyse harvested cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-PERK, anti-CHOP, anti-BiP, anti-p-eIF2α, anti-XBP1s) overnight at 4°C. A loading control (e.g., GAPDH, β-actin) must be included.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect chemiluminescence using an imaging system. Quantify band intensity using software like ImageJ.[12]

RT-qPCR for ER Stress Gene Expression

-

RNA Extraction: Extract total RNA from harvested cells using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[3]

-

qPCR: Perform real-time quantitative PCR using a qPCR machine with SYBR Green or TaqMan probes. Use primers specific for target genes (e.g., HSPA5 for BiP, DDIT3 for CHOP, ATF4) and a housekeeping gene (e.g., GAPDH, 18S) for normalization.[10]

-

Data Analysis: Calculate relative gene expression using the ΔΔCt method.

XBP1 mRNA Splicing Assay

-

RNA Extraction & cDNA Synthesis: Perform as described in section 3.4.

-

PCR Amplification: Use cDNA as a template for a standard PCR reaction. Employ primers that flank the 26-nucleotide intron in the XBP1 mRNA.[13]

-

Gel Electrophoresis: Run the PCR products on a high-resolution agarose or polyacrylamide gel.

-

Visualization: The unspliced (XBP1u) and spliced (XBP1s) forms will appear as two distinct bands of different sizes, allowing for a qualitative or semi-quantitative assessment of splicing.

Cellular Consequences and Implications

The induction of ER stress by palmitate has profound consequences for cellular function and survival.

-

Apoptosis: Chronic or overwhelming ER stress leads to apoptosis, primarily through the upregulation of CHOP.[8] This process of "lipoapoptosis" is a key contributor to the loss of functional cells in metabolic diseases, such as the death of pancreatic β-cells in type 2 diabetes.[11]

-

Inflammation: The UPR is intricately linked with inflammatory signaling. All three branches can activate pro-inflammatory pathways like JNK and NF-κB, contributing to the low-grade inflammation characteristic of obesity and insulin resistance.[2][5]

-

Autophagy: ER stress can trigger autophagy, a cellular recycling process, as a protective mechanism.[9] The interplay between ER stress and autophagy is complex; autophagy can help alleviate stress by clearing aggregated proteins, but impaired autophagy can exacerbate ER stress and cell death.[4][9]

For drug development professionals, understanding these pathways is critical. Targeting components of the UPR, either to enhance its adaptive capacity or to inhibit its pro-apoptotic outputs, represents a promising therapeutic avenue for diseases linked to lipotoxicity. Inhibitors of ER stress, such as the chemical chaperone 4-phenyl butyrate (4-PBA), have shown efficacy in preclinical models by mitigating the harmful effects of fatty acids.[5][9]

References

- 1. Endoplasmic reticulum membrane potassium channel dysfunction in high fat diet induced stress in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitate-induced ER stress and inhibition of protein synthesis in cultured myotubes does not require Toll-like receptor 4 | PLOS One [journals.plos.org]

- 3. Signaling dynamics of palmitate-induced ER stress responses mediated by ATF4 in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitate reduces starvation-induced ER stress by inhibiting ER-phagy in hypothalamic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palmitate-induced ER stress and inhibition of protein synthesis in cultured myotubes does not require Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: implications for apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Biological Effects of Potassium Palmitate on Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the multifaceted biological effects of potassium palmitate, a salt of the most common saturated fatty acid in the human body, on pancreatic beta-cells. Chronic exposure to elevated levels of palmitate, a condition often associated with obesity and type 2 diabetes, is a significant contributor to beta-cell dysfunction and demise, a phenomenon termed "lipotoxicity."[1][2] This document will dissect the molecular mechanisms, signaling pathways, and experimental methodologies crucial for understanding and investigating palmitate-induced beta-cell pathology.

Core Mechanisms of Palmitate-Induced Beta-Cell Dysfunction

Prolonged exposure to this compound initiates a cascade of detrimental events within pancreatic beta-cells, ultimately impairing their primary function of glucose-stimulated insulin secretion (GSIS) and leading to apoptosis.[3][4] The core mechanisms implicated in this process are endoplasmic reticulum (ER) stress, oxidative stress, and the generation of toxic lipid metabolites.

Endoplasmic Reticulum (ER) Stress

Palmitate disrupts ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[5][6] This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. However, chronic activation of the UPR under persistent palmitate exposure shifts its signaling towards apoptosis.[5] Palmitate can deplete ER calcium (Ca2+) stores, which is a critical factor in initiating the ER stress response.[7][8] This depletion activates key ER stress sensors, including PERK, IRE1α, and ATF6.[2][5] The activation of these pathways leads to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[5]

Oxidative Stress

Pancreatic beta-cells are particularly vulnerable to oxidative stress due to their low expression of antioxidant enzymes.[9] Palmitate exposure significantly increases the production of reactive oxygen species (ROS) from sources such as the mitochondrial electron transport chain and NADPH oxidase activation.[8][10][11] This surge in ROS can damage cellular components, including DNA, proteins, and lipids, contributing to mitochondrial dysfunction and activating apoptotic pathways.[2][12] Palmitate-induced ROS can also trigger abnormal mitochondrial fission, further compromising beta-cell function.[11]

Ceramide Accumulation and Apoptosis

A key mechanism of palmitate-induced lipotoxicity is its conversion into bioactive lipid species, most notably ceramides.[13][14] Palmitate serves as a substrate for the de novo synthesis of ceramides.[13] Elevated ceramide levels are associated with the activation of the intrinsic mitochondrial apoptotic pathway.[8][14] This involves the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[2][8]

Key Signaling Pathways Modulated by this compound

The detrimental effects of this compound on beta-cells are mediated through the modulation of several critical signaling pathways.

ER Stress and the Unfolded Protein Response (UPR)

Oxidative Stress and Mitochondrial Dysfunction

JNK and NF-κB Signaling

Palmitate exposure can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and the IKK/NF-κB pathway.[15][16][17] JNK activation is implicated in ER stress-induced autophagy and apoptosis.[15] The activation of NF-κB can promote the expression of pro-inflammatory cytokines, contributing to a local inflammatory environment within the islet that can exacerbate beta-cell dysfunction.[17]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of this compound on pancreatic beta-cells.

Table 1: Effects of Palmitate on Beta-Cell Apoptosis

| Cell Type/Model | Palmitate Concentration | Exposure Time | Fold Increase in Apoptosis (vs. Control) | Reference |

| Human Islets | 0.1 mmol/L | 4 days | 2.12 | [14] |

| Human Islets | 0.25 mmol/L | 4 days | 2.51 | [14] |

| Human Islets | 0.5 mmol/L | 4 days | 3.59 | [14] |

| INS-1 Cells | 0.4 mmol/L | 24 hours | ~50% reduction in viability | [18] |

| INS-1 Cells | 0.4 mmol/L | 48 hours | Further reduction in viability | [18] |

Table 2: Effects of Palmitate on Insulin Secretion

| Cell Type/Model | Palmitate Concentration | Condition | Effect on Insulin Secretion | Reference |

| Mouse Islets | Not specified | 24-hour culture | Suppression of glucose-stimulated insulin response | [19] |

| Mouse Islets | Not specified | Chronic exposure | Increased basal insulin release, decreased glucose-stimulated secretion | [3] |

| Pancreatic Islets | Not specified | 72-hour exposure | >50% inhibition of glucose-induced insulin secretion | [20] |

Table 3: Effects of Palmitate on Gene and Protein Expression

| Gene/Protein | Cell Type/Model | Palmitate Concentration | Exposure Time | Change in Expression | Reference | |---|---|---|---|---| | iNOS | Mouse Islets | Not specified | 24 hours | Increased expression |[19] | | p-eIF2α, ATF4, XBP-1, CHOP | INS-1 Cells | Not specified | 16-24 hours | Increased protein levels |[5] | | Grp78/BiP, PDI | INS-1 Cells | Not specified | 16-24 hours | No significant change |[5] | | Carboxypeptidase E (CPE) | Human Islets & MIN6 Cells | Not specified | 2 hours | Reduced protein levels |[21][22] |

Detailed Experimental Protocols

This section provides standardized, detailed methodologies for key experiments used to investigate the effects of this compound on pancreatic beta-cells.

Preparation of Palmitate-BSA Conjugate

Objective: To prepare a stock solution of this compound complexed with bovine serum albumin (BSA) for cell culture experiments.

Materials:

-

This compound powder

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sterile, nuclease-free water

-

Ethanol

-

Sterile filter (0.22 µm)

Protocol:

-

Prepare a stock solution of this compound by dissolving it in ethanol.

-

Prepare a stock solution of fatty acid-free BSA in sterile, nuclease-free water.

-

Warm the BSA solution to 37°C in a water bath.

-

Slowly add the this compound stock solution to the warm BSA solution while stirring gently to achieve the desired molar ratio (typically 2:1 to 6:1 palmitate:BSA).

-

Continue to stir the solution at 37°C for at least 1 hour to allow for complete conjugation.

-

Sterile-filter the final palmitate-BSA conjugate solution using a 0.22 µm filter.

-

Store the stock solution at -20°C.

Beta-Cell Culture and Palmitate Treatment

Objective: To culture pancreatic beta-cell lines (e.g., INS-1, MIN6) or primary islets and treat them with this compound.

Materials:

-

Pancreatic beta-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets

-

Complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol)

-

Palmitate-BSA conjugate stock solution

-

Control medium containing BSA only

Protocol:

-

Culture beta-cells in complete medium in a humidified incubator at 37°C and 5% CO2.[23]

-

For experiments, seed cells at an appropriate density in multi-well plates.[24][25]

-

Allow cells to adhere and grow for 24-48 hours.

-

Replace the culture medium with serum-free or low-serum medium for a period of serum starvation (e.g., 2-4 hours) if required by the specific assay.

-

Prepare the final concentrations of palmitate-BSA conjugate and BSA control by diluting the stock solutions in the appropriate culture medium.

-

Remove the starvation medium and add the treatment or control medium to the cells.

-

Incubate the cells for the desired duration of exposure (e.g., 16, 24, 48, or 72 hours).[5][19][20]

Assessment of Beta-Cell Apoptosis

Objective: To quantify the extent of apoptosis in beta-cells following palmitate treatment.

Methods:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[26]

-

Fix and permeabilize the cells.

-

Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Visualize and quantify the fluorescent signal using fluorescence microscopy or flow cytometry.

-

-

Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[24]

-

Lyse the treated and control cells.

-

Incubate the cell lysates with a colorimetric or fluorometric substrate for caspase-3.

-

Measure the absorbance or fluorescence, which is proportional to the caspase-3 activity.

-

-

Annexin V Staining: Detects the externalization of phosphatidylserine, an early apoptotic event.[26]

-

Resuspend cells in Annexin V binding buffer.

-

Incubate with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Measurement of Insulin Secretion

Objective: To assess the impact of palmitate on basal and glucose-stimulated insulin secretion (GSIS).

Protocol:

-

After palmitate treatment, wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer.

-

Pre-incubate the cells in KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) for 1-2 hours.

-

Collect the supernatant for measurement of basal insulin secretion.

-

Replace the buffer with KRB containing a stimulatory glucose concentration (e.g., 16.7 mM) and incubate for 1-2 hours.

-

Collect the supernatant for measurement of stimulated insulin secretion.

-

Quantify the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay (RIA).[27][28]

Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the levels of intracellular ROS in beta-cells exposed to palmitate.

Protocol:

-

Following palmitate treatment, load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[24][29]

-

Incubate the cells to allow for the de-esterification of the probe.

-

In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

Conclusion

This compound exerts a complex and predominantly detrimental effect on pancreatic beta-cells. Its ability to induce ER stress, oxidative stress, and the production of toxic lipid metabolites culminates in impaired insulin secretion and apoptosis. A thorough understanding of the underlying molecular pathways and the application of robust experimental methodologies are paramount for the development of therapeutic strategies aimed at preserving beta-cell mass and function in the context of metabolic diseases such as type 2 diabetes. This guide provides a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of lipotoxicity and discovering novel interventions to protect the pancreatic beta-cell.

References

- 1. Combined transcriptome and proteome profiling of the pancreatic β-cell response to palmitate unveils key pathways of β-cell lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Research progress on the mechanism of beta-cell apoptosis in type 2 diabetes mellitus [frontiersin.org]

- 3. Palmitate-induced impairment of glucose-stimulated insulin secretion precedes mitochondrial dysfunction in mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of palmitate and oleate on beta cell gene expression. [ucur.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Mechanisms of Beta-Cell Apoptosis in Type 2 Diabetes-Prone Situations and Potential Protection by GLP-1-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative Stress in Pancreatic Beta Cell Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the saturated nonesterified fatty acid palmitate in beta cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Research progress on the mechanism of beta-cell apoptosis in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Palmitate induces autophagy in pancreatic β-cells via endoplasmic reticulum stress and its downstream JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Muscle cell palmitate-induced insulin resistance, JNK, IKK/NF-κB, and STAT3 activation are attenuated by carnosic and rosmarinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Palmitate induces a pro-inflammatory response in human pancreatic islets that mimics CCL2 expression by beta cells in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palmitate-induced beta-cell dysfunction is associated with excessive NO production and is reversed by thiazolidinedione-mediated inhibition of GPR40 transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chronic Palmitate Exposure Inhibits Insulin Secretion by Dissociation of Ca2+ Channels from Secretory Granules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Carboxypeptidase E mediates palmitate-induced β-cell ER stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. T cells cooperate with palmitic acid in induction of beta cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Palmitic Acid-induced Apoptosis in Pancreatic β-Cells Is Increased by Liver X Receptor Agonist and Attenuated by Eicosapentaenoate | In Vivo [iv.iiarjournals.org]

- 25. Palmitate Activates Autophagy in INS-1E β-Cells and in Isolated Rat and Human Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 26. jnm.snmjournals.org [jnm.snmjournals.org]

- 27. A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Assessment of Pancreatic β-Cell Function: Review of Methods and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Distinct Effects of Palmitic and Oleic Acid on Pancreatic Beta Cell Function: The Elucidation of Associated Mechanisms and Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Potassium Palmitate: A Versatile In Vitro Model for Saturated Fatty Acid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Potassium palmitate, the potassium salt of palmitic acid, serves as a cornerstone in metabolic research, providing a robust and reproducible in vitro model to investigate the cellular and molecular consequences of elevated saturated fatty acids, a hallmark of metabolic diseases such as obesity and type 2 diabetes.[1] As the most common saturated fatty acid in the human diet and body, palmitic acid's effects are of significant interest.[2][3] The use of its potassium salt ensures solubility in aqueous culture media, allowing for precise and controlled administration to cultured cells. This guide delves into the multifaceted applications of this compound in modeling saturated fatty acid-induced cellular stress and dysfunction, with a focus on key experimental systems, underlying signaling pathways, and detailed methodologies.

Core Applications in Saturated Fatty Acid Research

This compound is extensively utilized to mimic the lipotoxic conditions observed in metabolic disorders. Its primary applications include the induction of:

-

Insulin Resistance: A key pathological feature of type 2 diabetes, insulin resistance is reliably induced by this compound in various cell types, most notably skeletal muscle cells (C2C12 myotubes) and hepatocytes (HepG2).[1][4][5] This is characterized by decreased insulin-stimulated glucose uptake and impaired insulin signaling.[4][6]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER is a critical component of lipotoxicity. This compound treatment leads to the activation of the unfolded protein response (UPR), evidenced by increased expression of ER stress markers like BiP, CHOP, and spliced XBP-1.[7][8][9][10]

-

Mitochondrial Dysfunction: Saturated fatty acid overload can impair mitochondrial function. Studies using this compound have demonstrated reduced mitochondrial respiration, decreased ATP production, and increased mitochondrial DNA damage.[11][12][13][14][15]

-

Inflammation and Oxidative Stress: this compound activates inflammatory signaling pathways, often through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[16][17][18][19] It also induces the generation of reactive oxygen species (ROS), contributing to cellular damage.[16][20][21]

-

Apoptosis: Prolonged exposure to high concentrations of this compound can trigger programmed cell death, or apoptosis, in a variety of cell types, including pancreatic beta-cells, cardiomyocytes, and chondrocytes.[7][17][20][22][23][24]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies utilizing this compound to model saturated fatty acid-induced cellular changes.

Table 1: Effects of this compound on Insulin Signaling and Glucose Metabolism

| Cell Type | Palmitate Concentration | Treatment Duration | Effect | Reference |

| C2C12 myotubes | 0.25 mM, 0.5 mM, 0.75 mM | ≥ 16 h | Decreased insulin-stimulated pAkt expression and GLUT4 abundance. | [4][5] |

| C2C12 myotubes | Not specified | Not specified | Reduced insulin-stimulated glucose uptake by 49%. | [6] |

| L6 myotubes | 400 µM | 8 h | Abolished insulin-stimulated glucose uptake and glycogen synthesis. | [25] |

| Rat adipocytes | Not specified | Not specified | Increased basal 2-deoxyglucose transport by 129 ± 27%. | [26] |

Table 2: Induction of ER Stress and Apoptosis by this compound

| Cell Type | Palmitate Concentration | Treatment Duration | Effect | Reference |

| 3T3-L1 preadipocytes | Not specified | > 6 h | Induced apoptosis and increased protein content of CHOP and GRP78. | [7] |

| Mature 3T3-L1 adipocytes | 0.5 mM, 1.0 mM | 12 h | Increased expression of BiP and CHOP. | [8] |

| Human placental macrophages | Not specified | 24 h | 43.14 ± 9.13% of cells underwent early apoptosis. | [22] |

| K562 cells | 0.2 mM, 0.25 mM | 24 h | Induced apoptotic cell death. | [27] |

| HUVECs | 0.25 mM, 0.5 mM | Not specified | Decreased viability and induced apoptosis. | [24] |

Table 3: Effects of this compound on Mitochondrial Function and Oxidative Stress

| Cell Type | Palmitate Concentration | Treatment Duration | Effect | Reference |

| H9c2 cardiomyocytes | ≥ 0.25 mM | 24 h | Impaired mitochondrial respiration and caused oxidative stress. | [11][13] |

| L6 myotubes | 200-800 µM | 8 h | Reduced fatty acid oxidation by ~26.5% - 50%. | [25] |

| C6 astrocytic cells | 400 µM | 6 h | Decreased cell viability and mitochondrial membrane potential. | [28] |

| Chondrocytes | Not specified | Not specified | Lowered coupling efficiency, maximal respiration, and spare respiratory capacity. | [14] |

Key Signaling Pathways Affected by this compound

This compound modulates several critical signaling pathways involved in cellular metabolism, stress responses, and survival.

Caption: Palmitate-induced insulin resistance signaling pathway.

Caption: Palmitate-induced endoplasmic reticulum stress pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies using this compound.

Preparation of this compound-BSA Conjugate

Fatty acids are conjugated to bovine serum albumin (BSA) to facilitate their delivery to cells in culture.

Caption: Workflow for preparing this compound-BSA conjugate.

General Cell Culture and Treatment Protocol

-

Cell Seeding: Plate cells (e.g., C2C12 myoblasts, HepG2, 3T3-L1 preadipocytes) in appropriate growth medium and allow them to reach the desired confluency. For C2C12 and 3T3-L1, differentiation into myotubes or adipocytes, respectively, is often required prior to treatment.

-

Serum Starvation: Before treatment, cells are typically serum-starved for a period of 2 to 12 hours in a serum-free medium to reduce basal signaling activity.

-

Palmitate Treatment: The growth medium is replaced with a treatment medium containing the desired concentration of this compound-BSA conjugate (and a BSA-only vehicle control). Treatment durations can range from a few hours to 72 hours, depending on the endpoint being investigated.[29]

-

Assays: Following treatment, cells are harvested for various downstream analyses.

Key Experimental Assays

-

Western Blotting: Used to quantify changes in protein expression and phosphorylation states of key signaling molecules (e.g., Akt, JNK, PERK, eIF2α).[8][10]

-

Quantitative Real-Time PCR (qRT-PCR): To measure changes in the gene expression of markers for inflammation (TNF-α, IL-6), ER stress (CHOP, BiP), and other relevant genes.[19]

-

Glucose Uptake Assay: Commonly performed using radiolabeled 2-deoxyglucose to assess insulin sensitivity.[6]

-

Cell Viability and Apoptosis Assays: MTT or similar assays are used to determine cell viability.[29] Apoptosis can be quantified by Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activation.[18][20][22][27]

-

Mitochondrial Respiration Analysis: High-resolution respirometry (e.g., Oroboros Oxygraph) is used to measure oxygen consumption rates and assess mitochondrial function.[14][28]

References

- 1. Palmitate-induced hepatic insulin resistance as an in vitro model for natural and synthetic drug screening: A scoping review of therapeutic candidates and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saturated fat, regardless of type, linked with increased heart disease risk • The Nutrition Source [nutritionsource.hsph.harvard.edu]

- 4. A Systematic Review of Palmitate-Mediated Insulin Resistance in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro contraction protects against palmitate-induced insulin resistance in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitate causes endoplasmic reticulum stress and apoptosis in human mesenchymal stem cells: prevention by AMPK activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Palmitate-induced toxicity is associated with impaired mitochondrial respiration and accelerated oxidative stress in cultured cardiomyocytes: The critical role of coenzyme Q9/10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protection from palmitate-induced mitochondrial DNA damage prevents from mitochondrial oxidative stress, mitochondrial dysfunction, apoptosis, and impaired insulin signaling in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Frontiers | Oleate Prevents Palmitate-Induced Mitochondrial Dysfunction in Chondrocytes [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Palmitate-induced ER stress and inhibition of protein synthesis in cultured myotubes does not require Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The effects of palmitate on hepatic insulin resistance are mediated by NADPH Oxidase 3-derived reactive oxygen species through JNK and p38MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Palmitate induces apoptotic cell death and inflammasome activation in human placental macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Palmitate induces apoptotic cell death and inflammasome activation in human placental macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Prolonged exposure to palmitate impairs fatty acid oxidation despite activation of AMP-activated protein kinase in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ntrs.nasa.gov [ntrs.nasa.gov]

- 27. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

The Role of Potassium Palmitate in Cellular Lipotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipotoxicity, the pathological consequence of excess lipid accumulation in non-adipose tissues, is a key driver in the pathogenesis of numerous metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular conditions. The saturated fatty acid palmitate, in the form of potassium palmitate, serves as a pivotal in vitro tool to model and investigate the molecular mechanisms underpinning cellular lipotoxicity. By exposing various cell types to this compound, researchers can recapitulate the cytotoxic effects of lipid overload and dissect the intricate signaling pathways that lead to cellular dysfunction and apoptosis. This technical guide provides an in-depth overview of the role of this compound in studying cellular lipotoxicity, complete with experimental protocols, quantitative data, and detailed signaling pathway diagrams to facilitate further research and drug development in this critical area.

Core Mechanisms of Palmitate-Induced Lipotoxicity

This compound induces cellular damage through a multi-pronged mechanism that involves the activation of several stress pathways. The primary mechanisms include:

-

Endoplasmic Reticulum (ER) Stress: The influx of excess saturated fatty acids disrupts ER homeostasis, leading to the accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. However, chronic activation of the UPR by palmitate can shift its signaling from pro-survival to pro-apoptotic. Key markers of palmitate-induced ER stress include the phosphorylation of PERK and eIF2α, the splicing of XBP1, and the upregulation of CHOP and BiP.[1][2][3][4][5]

-

Mitochondrial Dysfunction: Palmitate overload impairs mitochondrial function, leading to increased production of reactive oxygen species (ROS), decreased ATP synthesis, and the release of pro-apoptotic factors.[6] This mitochondrial distress is a central event in the execution of palmitate-induced apoptosis.

-

Activation of Pro-inflammatory Signaling: Palmitate can activate inflammatory pathways, often through Toll-like receptor 4 (TLR4) signaling. This leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to a state of chronic low-grade inflammation that is a hallmark of metabolic diseases.[7][8][9][10][11]

-

JNK Signaling Pathway Activation: The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated signaling cascade that is strongly induced by palmitate. Activation of JNK contributes to both ER stress and mitochondrial-mediated apoptosis.

Quantitative Data on this compound-Induced Lipotoxicity

The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | IC50 Value (µM) | Exposure Time (hours) |

| RL95-2 (Endometrial Carcinoma) | 69.51 | 24 |

| HEC-1-A (Endometrial Carcinoma) | 56.89 | 48 |

| HTB-26 (Breast Cancer) | 10 - 50 | Not Specified |

| PC-3 (Pancreatic Cancer) | 10 - 50 | Not Specified |

| HepG2 (Hepatocellular Carcinoma) | 10 - 50 | Not Specified |

Data compiled from multiple sources.[12][13]

Table 2: Fold Change in Gene Expression of Inflammatory Markers in L6 Muscle Cells (0.2 mM Palmitate, 24 hours)

| Gene | Fold Change vs. Control |

| TNFα | ~4.0 |

| IL-6 | ~3.8 |

| CCL2 | Not significantly changed |

Data is an approximation from graphical representation.[7]

Table 3: Apoptosis in INS-1 Pancreatic β-Cells (400 µM Palmitic Acid)

| Treatment | Percentage of Apoptotic Cells |

| Control | 1.85 ± 0.22% |

| Palmitic Acid | 37.61 ± 1.15% |

Data represents mean ± SEM.[14]

Experimental Protocols

Preparation of this compound-BSA Conjugate

Objective: To prepare a stock solution of this compound complexed with bovine serum albumin (BSA) for cell culture experiments. This is crucial as free palmitate is insoluble in aqueous culture media and toxic to cells in its unbound form.

Materials:

-

This compound powder

-

Fatty acid-free BSA powder

-

Ethanol (100% and 50%)

-

Sterile, deionized water (MilliQ or equivalent)

-

Cell culture medium (e.g., DMEM)

-

Sterile filtration unit (0.22 µm)

-

Heating block or water bath at 65-70°C

-

Vortex mixer

Protocol:

-

Prepare a 150 mM stock solution of this compound:

-

Carefully weigh the required amount of this compound powder.

-

Dissolve the powder in 50% ethanol. For example, to make 1 mL of 150 mM stock, dissolve 41.8 mg of this compound (MW: 278.41 g/mol ) in 1 mL of 50% ethanol.

-

Heat the solution at 65°C and vortex periodically until the powder is completely dissolved.[15]

-

-

Prepare a 10% (w/v) fatty acid-free BSA solution:

-

Dissolve 5 g of fatty acid-free BSA in 50 mL of sterile MilliQ water.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store the BSA solution at 4°C.[15]

-

-

Complex Palmitate with BSA:

-

In a sterile tube under a laminar flow hood, add the desired volume of 10% BSA solution.

-

Warm the BSA solution in a 37°C water bath for 5 minutes.

-

Add the 150 mM palmitate stock solution to the warm BSA solution. A common ratio is to add 3.3 µL of the 150 mM palmitate stock per 67 µL of 10% BSA.

-

Return the mixture to the 37°C water bath for another 5 minutes.

-

Visually inspect the solution for any cloudiness. A clear solution indicates successful complexing. If it is cloudy, the preparation should be discarded.

-

Incubate the final solution in a 37°C water bath for 1 hour to ensure complete conjugation.[15]

-

-

Final Preparation and Storage:

-

The final concentration of the palmitate-BSA stock can be adjusted by diluting it in the appropriate cell culture medium.

-

Store the palmitate-BSA stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquots and warm to 37°C.[16]

-

Induction of Lipotoxicity in HepG2 Cells

Objective: To induce lipotoxicity in HepG2 human hepatoblastoma cells using a prepared this compound-BSA solution.

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., high glucose DMEM with 10% FBS)

-

This compound-BSA stock solution

-

Phosphate-buffered saline (PBS)

-

6-well or 96-well cell culture plates

Protocol:

-

Cell Seeding:

-

Treatment with this compound:

-

Prepare the desired final concentrations of palmitate by diluting the palmitate-BSA stock solution in fresh, serum-free or low-serum medium. A common concentration range to induce lipotoxicity is 100-500 µM.

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentration of palmitate-BSA to the cells. Include a vehicle control (medium with BSA only).

-

Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C and 5% CO2.[19][20]

-

Assessment of Cell Viability using MTT Assay

Objective: To quantify the cytotoxic effect of this compound by measuring the metabolic activity of the treated cells.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

MTT Addition:

-

Incubation:

-

Solubilization:

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.[22]

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength between 540 and 590 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]

-

Cell viability is expressed as a percentage of the absorbance of the vehicle-treated control cells.

-

Western Blot Analysis of ER Stress Markers

Objective: To detect the expression levels of key ER stress-related proteins in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., anti-phospho-PERK, anti-phospho-eIF2α, anti-XBP1s, anti-CHOP, anti-BiP) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a protein quantification assay.[25]

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-